molecular formula C14H18N2O B7903177 1-Methyl-3-(piperidin-4-YL)-1H-indol-5-OL

1-Methyl-3-(piperidin-4-YL)-1H-indol-5-OL

Cat. No.: B7903177
M. Wt: 230.31 g/mol
InChI Key: JEQZXYIGHZIMKD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-methyl-3-piperidin-4-ylindol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-16-9-13(10-4-6-15-7-5-10)12-8-11(17)2-3-14(12)16/h2-3,8-10,15,17H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQZXYIGHZIMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)O)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(piperidin-4-YL)-1H-indol-5-OL typically involves the formation of the indole core followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring. Subsequent functionalization steps introduce the piperidine ring and the hydroxyl group at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(piperidin-4-YL)-1H-indol-5-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

1-Methyl-3-(piperidin-4-YL)-1H-indol-5-OL has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases, such as neurological disorders and infections.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(piperidin-4-YL)-1H-indol-5-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that mediate therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(1-Methylpiperidin-4-yl)-1H-indol-5-ol
  • Molecular Formula : C₁₄H₁₈N₂O
  • Molecular Weight: 230.31 g/mol (monoisotopic mass: 230.1419 g/mol)
  • CAS Registry Number : 445441-74-7
  • Structural Features : The compound consists of an indole core substituted with a hydroxyl group at position 5 and a 1-methylpiperidin-4-yl group at position 3. The piperidine ring introduces basicity, while the hydroxyl group enables hydrogen bonding .

Applications :
Primarily used as a pharmaceutical intermediate or building block in drug discovery. Suppliers such as Hairui Chem and LEAP CHEM CO., LTD. highlight its role in synthesizing bioactive molecules .

Comparison with Structurally Related Compounds

Structural Analogues of Indol-5-ol Derivatives

The following table compares key structural and physicochemical properties of 1-Methyl-3-(piperidin-4-YL)-1H-indol-5-OL with similar indole derivatives:

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Solubility/LogP Key Applications/Activities
This compound 1-Methylpiperidin-4-yl C₁₄H₁₈N₂O 230.31 Not reported Pharmaceutical intermediate
Serotonin (5-Hydroxytryptamine) 2-Aminoethyl C₁₀H₁₂N₂O 176.22 Water-soluble Neurotransmitter, regulates mood, appetite
Bazedoxifene Acetate Hexahydro-1H-azepinyl C₃₀H₃₄N₂O₃·C₂H₄O₂ 530.65 pH-dependent (923 µg/mL at pH 5.4) Selective estrogen receptor modulator (SERM) for osteoporosis
3-(Furan-3-yl)-1-(phenylsulfonyl)-1H-indol-5-ol Furan-3-yl, phenylsulfonyl C₁₈H₁₄N₂O₃S 338.38 Not reported Anti-inflammatory activity
5-Methyl-3-(piperidin-1-ylmethyl)-1H-indole Piperidin-1-ylmethyl C₁₆H₂₂N₂ 242.36 Not reported Synthetic intermediate for CNS-targeting molecules

Key Differences in Substituent Effects

Piperidine vs. Azepine/Bulkier Groups :

  • The 1-methylpiperidin-4-yl group in the target compound provides moderate lipophilicity compared to the hexahydro-azepine group in bazedoxifene, which enhances receptor binding but reduces solubility at physiological pH .
  • Piperidine-containing derivatives (e.g., 5-Methyl-3-(piperidin-1-ylmethyl)-1H-indole) are often prioritized in CNS drug design due to improved blood-brain barrier penetration .

Hydroxyl Group Position and Bioactivity: Serotonin’s 5-hydroxyl group is critical for binding serotonin receptors, whereas the same group in this compound may serve as a hydrogen-bond donor in synthetic intermediates .

Anti-inflammatory vs. Hormonal Activity :

  • 3-(Furan-3-yl)-1-(phenylsulfonyl)-1H-indol-5-ol exhibits anti-inflammatory effects, likely due to the electron-deficient phenylsulfonyl group stabilizing interactions with inflammatory enzymes .
  • Bazedoxifene’s bulky substituents enable selective estrogen receptor modulation, contrasting with the simpler piperidine group in the target compound .

Physicochemical and Pharmacokinetic Insights

  • Solubility : Bazedoxifene acetate shows pH-dependent solubility, with higher solubility in acidic environments due to protonation of the azepine nitrogen . For this compound, solubility data are lacking, but the piperidine nitrogen (pKa ~8–10) suggests moderate water solubility at acidic pH.
  • LogP : Serotonin’s LogP (~0.5) reflects high polarity, while piperidine-containing indoles (e.g., the target compound) likely have LogP values >2, favoring membrane permeability .

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